Methyl 2-amino-3-nitrobenzoate
Overview
Description
“Methyl 2-amino-3-nitrobenzoate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known by other names such as “2-Amino-3-nitrobenzoic acid methyl ester”, “Methyl 3-Nitroanthranilate”, and "2-Amino-3-nitro-benzoic acid methyl ester" . It has a molecular weight of 196.16 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-amino-3-nitrobenzoate” can be achieved through the nitration of methyl benzoate . The nitration process is an example of electrophilic substitution . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-nitrobenzoate” can be represented by the InChI code: InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
. The Canonical SMILES representation is COC(=O)C1=C(C(=CC=C1)N+[O-])N
.
Chemical Reactions Analysis
“Methyl 2-amino-3-nitrobenzoate” can undergo various chemical reactions. For instance, it can be used in the synthesis of methyl indole-4-carboxylate and substituted nitrostyrene .
Physical And Chemical Properties Analysis
“Methyl 2-amino-3-nitrobenzoate” is a solid at 20°C . It has a melting point of 95.0 99.0 °C . It is soluble in acetone .
Scientific Research Applications
Synthesis of Other Compounds
“Methyl 2-amino-3-nitrobenzoate” can serve as a precursor in the synthesis of other complex organic compounds . Its nitro group (-NO2) and amino group (-NH2) make it a versatile compound in organic synthesis.
Catalysis
Compounds similar to “Methyl 2-amino-3-nitrobenzoate” have been used in catalysis . For instance, methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
Pharmaceutical Research
While specific applications of “Methyl 2-amino-3-nitrobenzoate” in pharmaceutical research are not readily available, related compounds have been used in the synthesis of pharmaceuticals . For example, methyl p-bromobenzoate is the main raw material of pemetrexed disodium, an antitumor drug .
Flavor and Fragrance Industry
Methyl benzoate compounds, which “Methyl 2-amino-3-nitrobenzoate” is a part of, are known for their low toxicity and are mainly used in scents and as solvents . For example, methyl benzoate has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .
Safety and Hazards
Future Directions
“Methyl 2-amino-3-nitrobenzoate” is an intermediate in the preparation of Candesartan , a medication used to treat high blood pressure and heart failure. This suggests potential future directions in pharmaceutical applications.
Relevant Papers
A paper titled “Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique” discusses a sensitive, cost-effective, reproducible HPLC method for the quantitative determination of genotoxic impurity methyl 2-amino-3-nitrobenzoate present in candesartan cilexetil drug substance .
Mechanism of Action
Target of Action
Methyl 2-amino-3-nitrobenzoate is an intermediate in the preparation of Candesartan , a medication used to treat high blood pressure and heart failure The primary target of this compound is likely related to the angiotensin II receptor, which is the target of Candesartan.
Pharmacokinetics
Its solubility in dmso and ethyl acetate suggests that it may have good bioavailability.
Action Environment
The action of Methyl 2-amino-3-nitrobenzoate may be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical environment.
properties
IUPAC Name |
methyl 2-amino-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLJQZLTMJECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345810 | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57113-91-4 | |
Record name | Benzoic acid, 2-amino-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57113-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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